![molecular formula C29H34O17 B13861569 5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)
5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Hydroxyethyl)rutoside is a hydroxyethyl derivative of rutoside, a flavonoid glycoside. It is a semisynthetic compound derived from plant constituents and is not naturally found in food. This compound is primarily used in the treatment of chronic venous insufficiency and hypertensive microangiopathy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4’-(Hydroxyethyl)rutoside involves the hydroxyethylation of rutoside. The process typically starts with the preparation of 7-monohydroxyethyl rutoside, which is then further hydroxyethylated to obtain the desired compound .
Industrial Production Methods: Industrial production of 4’-(Hydroxyethyl)rutoside involves the use of semisynthetic methods to derive the compound from plant constituents. The process ensures a high purity level of the final product, making it suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: 4’-(Hydroxyethyl)rutoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include different hydroxyethyl derivatives of rutoside, each with unique properties and potential therapeutic applications .
Aplicaciones Científicas De Investigación
4’-(Hydroxyethyl)rutoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the effects of hydroxyethylation on flavonoids.
Mecanismo De Acción
4’-(Hydroxyethyl)rutoside primarily acts on the microvascular endothelium, where it reduces hyperpermeability and edema. It achieves this by stabilizing the capillary walls and reducing leakage from small blood vessels . The compound also has a protective effect on the vascular endothelium, improving microvascular perfusion and reducing erythrocyte aggregation .
Comparación Con Compuestos Similares
- Monoxerutin
- Dihydroxyethylrutoside
- Troxerutin
- Tetrahydroxyethylrutoside
Comparison: 4’-(Hydroxyethyl)rutoside is unique due to its specific hydroxyethylation pattern, which imparts distinct therapeutic properties. Compared to other similar compounds, it has a more pronounced effect on reducing vascular permeability and edema .
Propiedades
Fórmula molecular |
C29H34O17 |
|---|---|
Peso molecular |
654.6 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O17/c1-10-19(34)22(37)24(39)28(43-10)42-9-17-20(35)23(38)25(40)29(45-17)46-27-21(36)18-14(33)7-12(31)8-16(18)44-26(27)11-2-3-15(13(32)6-11)41-5-4-30/h2-3,6-8,10,17,19-20,22-25,28-35,37-40H,4-5,9H2,1H3/t10-,17?,19-,20+,22+,23-,24?,25+,28?,29-/m1/s1 |
Clave InChI |
MTFMRKZZAXMGBF-KTUQNWLNSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H](C(C(O1)OCC2[C@@H]([C@H]([C@@H]([C@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



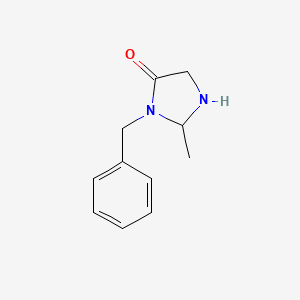

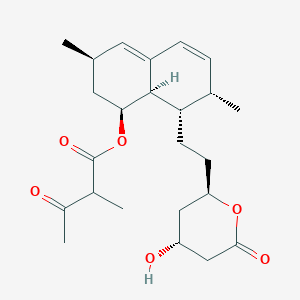



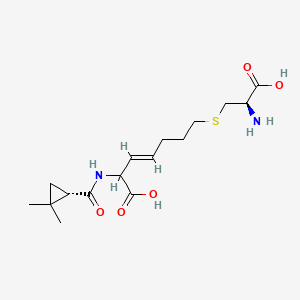
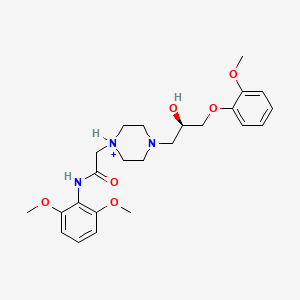
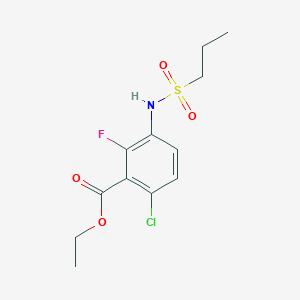
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
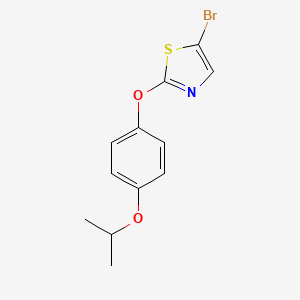
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)

